1-[4-Methyl-3-[methyl(propyl)sulfamoyl]benzoyl]piperidine-4-carboxylic acid
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Overview
Description
1-[4-Methyl-3-[methyl(propyl)sulfamoyl]benzoyl]piperidine-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzoyl group, a sulfamoyl group, and a carboxylic acid group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methyl-3-[methyl(propyl)sulfamoyl]benzoyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the benzoyl group through Friedel-Crafts acylation. The sulfamoyl group is then added via sulfonation, and the carboxylic acid group is introduced through carboxylation reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the large-scale production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Methyl-3-[methyl(propyl)sulfamoyl]benzoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
1-[4-Methyl-3-[methyl(propyl)sulfamoyl]benzoyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be employed in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-3-[methyl(propyl)sulfamoyl]benzoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signaling pathways and cellular responses. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
1-[4-Methyl-3-[methyl(propyl)sulfamoyl]benzoyl]piperidine-4-carboxylic acid analogs: These compounds have similar structures but may differ in the substituents on the piperidine ring or benzoyl group.
Other piperidine derivatives: Compounds with a piperidine core but different functional groups, such as piperidine-4-carboxylic acid or piperidine-4-sulfonamide.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications, where its specific reactivity and interactions are advantageous.
Properties
IUPAC Name |
1-[4-methyl-3-[methyl(propyl)sulfamoyl]benzoyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-4-9-19(3)26(24,25)16-12-15(6-5-13(16)2)17(21)20-10-7-14(8-11-20)18(22)23/h5-6,12,14H,4,7-11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNLPUNENDSSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCC(CC2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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